molecular formula C18H16ClNO5 B2407703 methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate CAS No. 853891-22-2

methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate

Cat. No. B2407703
CAS RN: 853891-22-2
M. Wt: 361.78
InChI Key: XFEIWDFTYNQVOC-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate” is a complex organic molecule. It contains a benzo[b]1,4-dioxepin ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry and have significant biological importance .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The presence of the carbonyl group and the amine group suggests that it could participate in a variety of reactions, including condensation reactions .

Scientific Research Applications

Alzheimer’s Disease Treatment

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder associated with cognitive decline. Researchers have investigated the potential of this compound as an acetylcholinesterase inhibitor, a key enzyme involved in AD pathogenesis . Preliminary studies suggest that it may inhibit acetylcholinesterase activity, which could be beneficial in managing AD symptoms.

Thiadiazole Hybrid Compounds

The compound’s structure includes a thiadiazole moiety, which has been explored for its diverse pharmacological activities. Researchers have synthesized novel thiadiazole hybrid compounds by combining benzothiazine derivatives with thiadiazole . These hybrids may exhibit enhanced bioactivity due to synergistic effects.

Antioxidant Properties

Compounds 3i and 3j (variants of the mentioned compound) demonstrated significant antioxidant effects . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Further investigations into their antioxidant mechanisms are warranted.

Blood-Brain Barrier Permeability

Understanding a compound’s ability to cross the blood-brain barrier (BBB) is essential for drug development. In vitro studies revealed that compounds 3i and 3j have promising BBB permeability . This finding suggests their potential for central nervous system (CNS) applications.

Cytotoxicity Assessment

Compounds 3i and 3j were found to be non-cytotoxic against NIH/3T3 cells . This information is crucial for evaluating their safety profile and potential therapeutic use.

Molecular Docking

Docking simulations indicated that compounds 3i and 3j interact with the active site of acetylcholinesterase similarly to the reference drug donepezil . This insight informs their mode of action and aids in drug design.

properties

IUPAC Name

methyl 4-chloro-2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-23-18(22)13-5-4-12(19)10-14(13)20-17(21)11-3-6-15-16(9-11)25-8-2-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEIWDFTYNQVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate

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